molecular formula C9H10O B7767131 2-Allylphenol CAS No. 26761-75-1

2-Allylphenol

Cat. No.: B7767131
CAS No.: 26761-75-1
M. Wt: 134.17 g/mol
InChI Key: QIRNGVVZBINFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Allylphenol can be synthesized through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ether. This reaction typically requires heating the ether in the presence of a strong base, such as sodium hydroxide, at elevated temperatures. The rearrangement leads to the formation of this compound as the major product.

Another method involves the direct allylation of phenol using allyl halides in the presence of a base like potassium carbonate. This reaction proceeds under mild conditions and provides a straightforward route to this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the allylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2-Allylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

    Addition: The allyl group can participate in addition reactions, such as hydroboration or epoxidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.

    Addition: Hydroboration can be carried out using borane, while epoxidation may use peracids.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Allyl alcohols or other reduced phenolic compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Addition: Hydroboration products or epoxides.

Scientific Research Applications

2-Allylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antifungal and antimicrobial agent.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

2-Allylphenol can be compared with other phenolic compounds such as:

    Eugenol: Similar in structure but with a methoxy group at the para position.

    Thymol: Contains an isopropyl group at the para position.

    Cardanol: Derived from cashew nut shell liquid and has a longer alkyl chain.

Uniqueness

This compound is unique due to its specific allyl group positioning, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Similar Compounds

  • Eugenol
  • Thymol
  • Cardanol

Properties

IUPAC Name

2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRNGVVZBINFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27924-98-7, 3383-08-2 (hydrochloride)
Record name Phenol, 2-(2-propen-1-yl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27924-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Allylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022164
Record name 2-Allylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS]
Record name Phenol, 2-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Allylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9639
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1745-81-9, 26761-75-1
Record name 2-Allylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Allylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylphenol (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Allylphenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-ALLYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Allylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-allylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-ALLYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04F145ZJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Phenol 25 may be treated with NaH in DMF and then alkylated with an allylic bromide to give ether 30. Claisen rearrangement of 30 under thermal conditions gives ortho-allyl phenol 31. Oxidation of the double bond in 31 with OsO4/NMO followed by cleavage with NaIO4 provides the lactol 32. Jones oxidation then provides lactone 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a reaction bottle was added 8.0 moles of phenol (753 grams) dissolved in 1,200ml of isopropanol. To this was added 8.0 moles of sodium hydroxide (320 grams) dissolved in 300ml of water. The bottle was rinsed three times by adding each time 200ml of isopropanol with reaction of the sodium hydroxide and phenol occurring immediately. Allyl chloride, in an amount of 9.6 moles, was charged. The mixture was then agitated and heated. A slight nitrogen pressure of approximately 70 kPa (10 psig) was placed on the reaction bottle. The reactor was brought up to a temperature of approximately 70° C. After approximately 5 hours at 70° C, the formation of allyl phenyl ether was judged complete and the reaction bottle was allowed to come to room temperature. The reaction mixture was then washed twice with 3 liters of water to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products. The bottle was then charged with 3 liters of toluene, mixed, and heated to a temperature of approximately 100° C. An azeotropic distillation occured and was continued for approximately 3 hours during which time the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products. The remaining allyl phenyl ether was sufficiently pure to be thermally rearranged to 2-allyl phenol. The rearrangement process occurred at 200° C and continued for approximately 5 hours. After this time, the reaction was stopped and a gas chromatographic analysis of the product was made. A 2-allyl phenol yield of 90.6 percent was achieved.
Quantity
753 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
90.6%

Synthesis routes and methods III

Procedure details

200 g of linear (NPCl2)n in benzene (total volume is about 2400 ml) is added (20 to 30 minutes) the alkyl or aryloxides prepared in a) in 1200 ml of THF and 2500 ml of benzene. The reaction mixture is then stirred at about 300° F. for twenty-four hours. Upon cooling, the polymer is coagulated by pouring into a ten gallon can containing two gallons of methanol with agitation. The solvents are then drawn off. Additional methanol may be added if the polymer does not separate cleanly from the solution. The solid, as free as possible of solvent, is then desalted by washing with water. The resulting chlorine-free polymer is dried at 50° to 60° C. under vacuum.
[Compound]
Name
(NPCl2)n
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
alkyl or aryloxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allylphenol
Reactant of Route 2
2-Allylphenol
Reactant of Route 3
Reactant of Route 3
2-Allylphenol
Reactant of Route 4
Reactant of Route 4
2-Allylphenol
Reactant of Route 5
Reactant of Route 5
2-Allylphenol
Reactant of Route 6
Reactant of Route 6
2-Allylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.